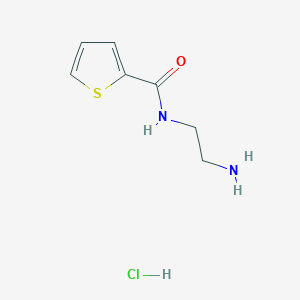

N-(2-Aminoethyl)-2-thiophenecarboxamide HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

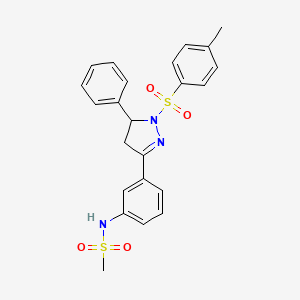

“N-(2-Aminoethyl)-2-thiophenecarboxamide HCl” is a chemical compound. It is also known as “MONOMETHACYLAMIDEETHYLENEDIAMINE HCL” with a molecular weight of 164.635 . It appears as a crystalline powder .

Physical and Chemical Properties Analysis

“this compound” is a crystalline powder . A related compound, “N-(2-Aminoethyl)maleimide Hydrochloride”, has a melting point of 163 °C (dec.) and is soluble in methanol .Scientific Research Applications

Corrosion Inhibition

N-(2-Aminoethyl)-2-thiophenecarboxamide derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, a novel thiophene Schiff base demonstrated significant inhibition efficiency on mild steel in hydrochloric acid, with electrochemical analysis showing up to 96.8% efficiency. Theoretical calculations further supported these experimental results, highlighting the compound's potential in corrosion protection applications (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Synthesis of Morpholines

Research has shown that sulfinamides, closely related to N-(2-Aminoethyl)-2-thiophenecarboxamide, are highly effective amine protecting groups. They have been used in the conversion of amino alcohols into morpholines, a class of compounds with various pharmaceutical applications. This methodology enables the selective synthesis of monoprotected N-sulfinyl amino alcohols, demonstrating the utility of these compounds in complex organic syntheses (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Protein and Peptide Chemistry

The chemical reactivity of N-(2-Aminoethyl)-2-thiophenecarboxamide and related compounds with peptides and amino acids has been explored in several studies. For instance, N-Ethylmaleimide, a compound with similar reactivity, has been used to modify proteins, reacting specifically with thiol groups but also showing reactivity with amino groups of peptides and certain amino acids. This highlights the compound's potential for targeted chemical modifications in proteins and peptides (Smyth, Blumenfeld, & Konigsberg, 1964).

Future Directions

“N-(2-Aminoethyl)-2-thiophenecarboxamide HCl” and related compounds have potential applications in various fields. For instance, “N-[2-[(2-aminoethyl) amino] ethyl]-9-octadecenamide” has been tested as an effective and economic acid inhibitor for A3 steel in an acid medium . Another related compound, “N-(2-Aminoethyl)-1-aziridineethanamine”, has been synthesized and used as ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . Furthermore, “N-(2-aminoethyl)-1 aziridine-ethanamine” has been used in the formation of lipid-like nanoparticles for mRNA delivery .

Mechanism of Action

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body, influencing a range of biochemical processes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of N-(2-Aminoethyl)-2-thiophenecarboxamide Hydrochloride can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemicals .

Properties

IUPAC Name |

N-(2-aminoethyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFBROQLQLQZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2962520.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962525.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)

![4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962534.png)

![2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2962538.png)